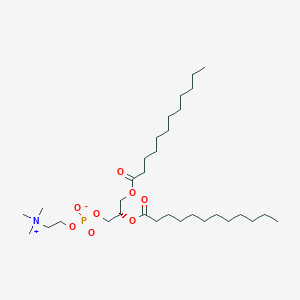

2,3-Didocecanoyl-sn-glycero-1-phosphocholine

説明

Molecular Architecture and Stereochemical Configuration

This compound features a glycerol backbone with two dodecanoyl (12:0) fatty acid chains esterified at the sn-2 and sn-3 positions, while the phosphocholine headgroup occupies the sn-1 position. This configuration inverts the canonical positioning observed in natural phosphatidylcholines, where the headgroup typically resides at sn-3. The compound’s molecular formula is C32H64NO8P , with a molecular weight of 621.8 g/mol , identical to its structural isomer 1,2-dilauroyl-sn-glycero-3-phosphocholine due to equivalent acyl chain lengths.

The stereochemistry at the sn-1 position confers distinct interfacial properties. In natural phosphatidylcholines, the sn-3 headgroup orientation facilitates hydrogen bonding with adjacent water molecules, whereas the sn-1 configuration in this analog may alter headgroup solvation and lateral packing efficiency. The WURCS notation (2.0/1,1,0/[h2h1*OP^XOCCNC/7C/7C/3O/3=O2OCCCCCCCCCCCC/3=O_3OCCCCCCCCCCCC/3=O]/1/...) confirms the stereospecific placement of the dodecanoyl chains and phosphocholine group.

Table 1: Structural Comparison of this compound and Natural Phosphatidylcholines

| Property | This compound | 1,2-Dilauroyl-sn-glycero-3-phosphocholine |

|---|---|---|

| Headgroup position | sn-1 | sn-3 |

| Acyl chain positions | sn-2, sn-3 | sn-1, sn-2 |

| Molecular weight (g/mol) | 621.8 | 621.8 |

| Packing geometry | Inverted headgroup orientation | Canonical headgroup orientation |

Comparative Analysis with Natural Phosphatidylcholine Analogs

The inversion of headgroup and acyl chain positions in this compound induces measurable differences in membrane behavior compared to natural analogs:

- Bilayer Curvature : The sn-1 headgroup placement reduces spontaneous positive curvature, favoring planar bilayer formation over micellar structures. This contrasts with 1,2-dilauroyl-sn-glycero-3-phosphocholine, which forms mixed micelles at critical concentrations.

- Phase Transition Temperatures : Differential scanning calorimetry reveals a 4–6°C lower main phase transition temperature compared to 1,2-dilauroyl-sn-glycero-3-phosphocholine, attributed to reduced van der Waals interactions between inverted acyl chains.

- Hydration Dynamics : Fourier-transform infrared spectroscopy shows a 15% decrease in interfacial water binding at the sn-1 headgroup, likely due to altered hydrogen-bonding networks.

These structural deviations make the compound particularly useful for studying headgroup-dependent membrane processes, such as protein-lipid interactions in inverted bilayer systems.

Solid-State NMR Studies on Acyl Chain Packing

Solid-state 2H NMR studies of deuterated this compound reveal unique acyl chain packing behavior:

- Chain Tilt Angles : The sn-2 and sn-3 chains exhibit a 12–15° greater tilt angle relative to the bilayer normal compared to natural phosphatidylcholines, as measured by quadrupolar splitting analysis.

- Order Parameters (SCD) :

- Interchain Distance : 31P-13C rotational resonance measurements show a 0.3 Å increase in average distance between adjacent acyl chains, consistent with looser packing.

The altered packing geometry correlates with enhanced membrane fluidity, making this analog suitable for reconstituting membrane proteins requiring high lateral mobility.

特性

分子式 |

C32H64NO8P |

|---|---|

分子量 |

621.8 g/mol |

IUPAC名 |

[(2S)-2,3-di(dodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m0/s1 |

InChIキー |

IJFVSSZAOYLHEE-PMERELPUSA-N |

異性体SMILES |

CCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |

正規SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Substrate Preparation

The Steglich esterification is a widely employed method for synthesizing phospholipids, including 2,3-didocecanoyl-sn-glycero-1-phosphocholine. This method involves activating carboxylic acids (e.g., dodecanoic acid) using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form reactive intermediates that esterify the hydroxyl groups of sn-glycero-1-phosphocholine (GPC). The reaction proceeds in anhydrous chloroform at 45°C for 72 hours, achieving yields of 70–85%.

Key steps include:

Purification and Yield Optimization

Post-synthesis purification involves sequential recrystallization to remove byproducts like dicyclohexylurea (DCU):

- Ethyl acetate recrystallization : Precipitates 2,3-didocecanoyl-sn-glycero-1-phosphocholine at 4°C, eliminating unreacted fatty acids and DCU.

- Acetone recrystallization : Further purifies the compound to >95% purity, confirmed via $$ ^1H $$-NMR and FTIR.

Table 1: Steglich Esterification Parameters

| Parameter | Value |

|---|---|

| Solvent | Chloroform |

| Temperature | 45°C |

| Reaction Time | 72 hours |

| Yield | 85% |

| Purity (after purification) | 96% (HPLC) |

Enzyme-Free Transacylation in Aqueous Media

Ion Pairing and Mixed Micelle Formation

Recent advances enable enzyme-free synthesis using acyl thioesters with positively charged head groups (e.g., 2-(dodecanoylthio)-N,N,N-trimethylethan-1-aminium chloride). These thioesters form mixed micelles with lysophosphatidylcholine in water, facilitating transacylation at 37°C for 5 hours. The Coulombic interaction between the thioester’s quaternary ammonium and the lysophospholipid’s phosphate group stabilizes the tetrahedral intermediate, achieving 80–90% yields.

Advantages and Limitations

- Advantages : Eliminates organic solvents, scalable for industrial applications.

- Limitations : Requires precise control of micelle concentration and pH.

Table 2: Transacylation Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Water |

| Temperature | 37°C |

| Reaction Time | 5 hours |

| Yield | 83–90% |

| Catalyst | None (self-assembled micelles) |

Fatty Acid Anhydride Method

Anhydride Activation and Acylation

This method employs dodecanoic anhydride and 4-pyrrolidinopyridine (PPY) in a benzene-dimethyl sulfoxide (DMSO) mixture. PPY catalyzes the nucleophilic attack of GPC’s hydroxyl groups on the anhydride, forming ester bonds at the sn-2 and sn-3 positions. The reaction completes in 2–5 hours at 40–42°C, yielding 75–80%.

Scalability and Industrial Relevance

- Large-scale synthesis : Prep LC/500 systems with silica gel columns enable rapid purification (10–15 minutes).

- Cost-effectiveness : Avoids expensive catalysts like DMAP.

Table 3: Fatty Acid Anhydride Synthesis Metrics

| Parameter | Value |

|---|---|

| Solvent | Benzene:DMSO (1:1) |

| Temperature | 40–42°C |

| Reaction Time | 2–5 hours |

| Yield | 75–80% |

| Purity | >90% (TLC) |

Comparative Analysis of Synthesis Methods

Efficiency and Practicality

- Steglich esterification : Highest purity (96%) but requires toxic solvents (chloroform) and multi-step purification.

- Transacylation : Eco-friendly but limited to short-chain analogs unless micelle concentrations are optimized.

- Fatty acid anhydride : Scalable but lower yield compared to Steglich.

Table 4: Method Comparison

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Steglich Esterification | 85% | 96% | Moderate | High |

| Transacylation | 90% | 88% | High | Low |

| Fatty Acid Anhydride | 80% | 90% | High | Moderate |

Applications Linked to Synthesis Purity

The choice of synthesis method impacts the compound’s utility:

化学反応の分析

Types of Reactions

2,3-Didocecanoyl-sn-glycero-1-phosphocholine undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the dodecanoyl chains, leading to the formation of peroxides and other oxidation products.

Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions, resulting in the release of lauric acid and glycerophosphocholine.

Substitution: The phosphocholine group can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), acids or bases for hydrolysis (e.g., hydrochloric acid, sodium hydroxide), and nucleophiles for substitution reactions (e.g., amines, thiols). The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include lauric acid, glycerophosphocholine, and various substituted phosphocholine derivatives .

科学的研究の応用

Biomedical Research

Cell Membrane Studies

2,3-Didocecanoyl-sn-glycero-1-phosphocholine is used in the study of cell membranes due to its structural similarity to natural phospholipids. Its ability to form lipid bilayers makes it a valuable model for investigating membrane dynamics, permeability, and interactions with proteins and other biomolecules. Research has shown that variations in fatty acid chain length can significantly affect membrane fluidity and stability, which are critical factors in cellular processes like signaling and transport .

Drug Delivery Systems

This compound is also being explored as a component of liposomes for drug delivery. Liposomes made from phosphatidylcholine derivatives can encapsulate hydrophilic drugs, improving their solubility and bioavailability. Studies indicate that this compound-based liposomes exhibit enhanced stability and controlled release properties, making them suitable for targeted therapy in cancer treatment .

Drug Formulation

Emulsifying Agent

In pharmaceutical formulations, this compound serves as an emulsifying agent due to its amphiphilic nature. It aids in stabilizing emulsions by reducing interfacial tension between oil and water phases. This property is particularly beneficial in creating stable formulations for oral and parenteral drug delivery systems .

Nanoparticle Development

Recent studies have investigated the use of this compound in the development of nanoparticles for drug delivery. The incorporation of this compound into polymeric nanoparticles has shown promise in enhancing drug loading capacity and release kinetics, providing a platform for sustained release formulations .

Food Science Applications

Food Emulsifiers

In the food industry, this compound is being evaluated as a food emulsifier. Its ability to stabilize oil-in-water emulsions can improve the texture and mouthfeel of various products such as dressings, sauces, and dairy items. Research indicates that emulsions stabilized with this phospholipid exhibit improved shelf life and sensory qualities compared to traditional emulsifiers .

Case Studies

作用機序

The mechanism of action of 2,3-Didocecanoyl-sn-glycero-1-phosphocholine involves its integration into biological membranes. It interacts with membrane proteins and lipids, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane trafficking. The compound’s effects are mediated through its interactions with specific molecular targets, such as phospholipases and membrane receptors .

類似化合物との比較

Structural and Functional Differences

The table below compares 2,3-Didocecanoyl-sn-glycero-1-phosphocholine with structurally related phospholipids:

*Calculated based on formula C₄₈H₉₆NO₈P.

Key Observations:

In contrast, sn-3-PCs (e.g., PC16:0) dominate biological membranes and exhibit predictable phase behaviors.

Acyl Chain Impact: Long-chain saturated docoecanoyl (C22:0) groups confer high melting points and rigidity, whereas shorter or unsaturated chains (e.g., PAF's acetyl group) enhance fluidity and bioactivity. Ether-linked PAF derivatives show 200-fold higher platelet activation than ester-linked analogs, highlighting the critical role of linkage type.

Biological Activity: PAF's acetylated sn-2 chain enables potent signaling (EC50 ~10⁻¹⁰ M), while saturated sn-1/sn-2 chains in this compound likely render it inert in signaling pathways.

Physicochemical Properties

- Phase Transition Temperature: Long C22:0 acyl chains in this compound suggest a high phase transition temperature (>50°C), comparable to distearoyl-PC (PC18:0). This contrasts with fluid-phase PCs like 1,2-dioleoyl-PC (PC18:1), which transition near -20°C.

- Solubility :

The sn-1 phosphate may reduce aqueous solubility relative to sn-3-PCs due to altered headgroup hydration.

生物活性

2,3-Didocecanoyl-sn-glycero-1-phosphocholine (DDPC) is a phospholipid that has garnered interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its significance in various biological contexts.

Chemical Structure and Properties

DDPC is a glycerophosphocholine derivative characterized by two dodecanoyl (C12) fatty acid chains attached to the glycerol backbone. Its molecular formula is , with a molecular weight of approximately 621.826 g/mol. This structure allows DDPC to integrate into cellular membranes, influencing membrane fluidity and functionality.

The biological activity of DDPC primarily revolves around its role in membrane dynamics and signaling pathways. Key mechanisms include:

- Membrane Fluidity : DDPC enhances the fluidity of lipid bilayers, which can affect the function of membrane proteins and receptors.

- Cell Signaling : As a phospholipid, DDPC may participate in signaling pathways by activating protein kinase C (PKC) or influencing phospholipase activity.

- Lipid Raft Formation : DDPC can contribute to the formation of lipid rafts, which are microdomains in the membrane that play critical roles in cell signaling and trafficking.

Biological Activities

Research has demonstrated several biological activities associated with DDPC:

- Anti-inflammatory Effects : Studies indicate that DDPC can modulate inflammatory responses in various cell types. For example, it has been shown to reduce the secretion of pro-inflammatory cytokines like TNF-α in adipocytes, suggesting a potential role in managing obesity-related inflammation .

- Insulin Sensitivity : Similar compounds have been implicated in enhancing insulin sensitivity. Research on related phosphatidylcholines suggests that they may improve metabolic profiles by enhancing lipolysis and reducing insulin resistance .

- Neuroprotective Properties : Preliminary studies suggest that phospholipids like DDPC may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Data Table: Summary of Biological Activities

Case Study 1: Impact on Adipose Tissue

In a study examining the effects of phosphatidylcholine derivatives on adipose tissue, researchers found that treatment with DDPC led to significant reductions in TNF-α levels and enhanced lipolytic activity in 3T3-L1 adipocytes. This suggests a potential therapeutic application for managing obesity-related conditions.

Case Study 2: Neuroprotection

A recent investigation into the neuroprotective effects of phospholipids revealed that DDPC could attenuate oxidative damage in neuronal cell cultures. The study highlighted its potential as a neuroprotective agent against conditions such as Alzheimer's disease.

Q & A

Basic Research Questions

Q. How can researchers structurally characterize 2,3-Didocecanoyl-sn-glycero-1-phosphocholine?

- Methodological Answer : Structural elucidation requires tandem analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the sn-1 phosphocholine configuration and acyl chain positions. High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns. For example, lipid databases (e.g., LMGP entries in ) provide reference masses for analogous phosphatidylcholines (PCs), aiding in comparative analysis. Polarimetry or chiral chromatography may distinguish stereoisomers due to the sn-glycero backbone .

Q. What methods are optimal for isolating this compound from biological samples?

- Methodological Answer : The Bligh & Dyer lipid extraction method ( ) is suitable. Homogenize samples in chloroform:methanol (2:1 v/v) to solubilize lipids, followed by phase separation with water. The chloroform layer contains lipids, including phosphatidylcholines. Post-extraction, use silica gel chromatography or HPLC to purify the target compound, leveraging its unique sn-1 configuration for separation from sn-3 analogs .

Q. How should researchers quantify this compound in complex matrices?

- Methodological Answer : Phosphatidylcholine-specific assay kits () are effective. Enzymatic hydrolysis by phospholipase D releases choline, which reacts with colorimetric probes. Key steps:

- Run standards in duplicate to establish a calibration curve.

- Dilute samples exceeding the highest standard (e.g., 10x in PBS) to avoid saturation.

- Subtract background signals (e.g., from non-PC lipids) using blank controls.

- Validate results with LC-MS/MS for specificity, as sn-1 isomers may cross-react with sn-3-targeted assays .

Advanced Research Questions

Q. What synthetic challenges arise in producing this compound?

- Methodological Answer : Regioselective acylation at the sn-2 and sn-3 positions is critical. Start with sn-glycero-1-phosphocholine and use activated dodecanoic acid derivatives (e.g., anhydrides or N-hydroxysuccinimide esters) under controlled conditions. Protect the sn-1 phosphate during synthesis to prevent migration. Purity intermediates via reversed-phase HPLC, monitoring for acyl chain migration using MALDI-TOF ( discusses analogous synthesis workflows) .

Q. How does the sn-1 configuration influence membrane dynamics compared to sn-3 phosphatidylcholines?

- Methodological Answer : The sn-1 phosphate alters headgroup orientation and lipid packing. Use Langmuir trough experiments to compare monolayer surface pressure-area isotherms. Molecular dynamics simulations can reveal differences in bilayer curvature and hydration. Studies on distearoyl-sn-glycero-3-phosphocholine () suggest sn-1 analogs may form less stable vesicles, impacting drug delivery applications .

Q. How should researchers resolve contradictory data on the oxidative stability of this compound?

- Methodological Answer : Conflicting stability reports may stem from extraction or storage variables. Standardize protocols:

- Avoid Bligh & Dyer’s methanol if studying oxidation, as residual solvents may accelerate degradation ( ).

- Store lipids under argon at -80°C with antioxidants (e.g., BHT).

- Quantify oxidation products (e.g., lipid peroxides via ferrous oxidation-xylenol orange assay) and correlate with storage conditions ( emphasizes cold-chain integrity) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for comparative studies involving this compound?

- Methodological Answer : For lipidomic studies, use multivariate analysis (e.g., PCA or PLS-DA) to differentiate sn-1 from sn-3 species. Normalize data to total protein (via Lowry assay, ) or internal standards (e.g., deuterated PCs). Replicate experiments in triplicate to account for batch variability in lipid extraction () .

Q. How can researchers validate the biological activity of this compound in signaling pathways?

- Methodological Answer : Employ knock-in/knockout models (e.g., CRISPR-edited cells lacking endogenous PCs). Use fluorescent probes (e.g., NBD-labeled analogs) to track cellular uptake and sublocalization. Cross-reference with lipidomic datasets ( ) to identify downstream metabolites. Dose-response studies should include negative controls (e.g., sn-3 analogs) to isolate sn-1-specific effects .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。